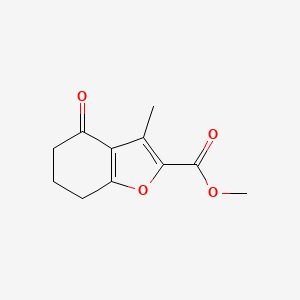

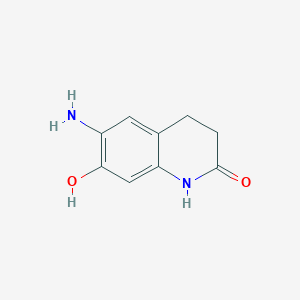

Isoquinoline, 4a-chloro-2-(4-fluorobenzoyl)decahydro-1-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorinated quinolines in general can be synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Applications De Recherche Scientifique

Crystallography and Molecular Interactions

Research on isoquinoline derivatives, such as the study by Gotoh and Ishida (2015), has elucidated the crystal structures of isomeric compounds involving isoquinoline. These structures demonstrate how hydrogen bonding plays a crucial role in the molecular assembly of these compounds, providing insights into their potential applications in material science and drug design (Gotoh & Ishida, 2015).

Synthetic Chemistry

The synthetic versatility of isoquinoline derivatives has been demonstrated in various chemical syntheses. For example, Krapcho et al. (1995) explored the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones and their conversions, showcasing the compound's utility in creating complex molecular structures with potential pharmacological applications (Krapcho et al., 1995).

Biological Activity

The octahydrobenzo[h]isoquinoline scaffold, related to the isoquinoline derivatives, has been identified as a significant structure in medicinal chemistry due to its biological activity, particularly as a D1 dopamine receptor-selective agonist. This highlights the potential of isoquinoline derivatives in developing new therapeutic agents (Bonner et al., 2010).

Photophysical Properties

Isoquinoline derivatives have been investigated for their luminescence and charge transfer properties, which are critical for developing optical sensors and other photonic applications. The study by Silva et al. (1993) on chromophores with internal charge transfer (ICT) excited states, including isoquinoline derivatives, provides valuable insights into designing fluorescent sensors and related devices (Silva et al., 1993).

Material Science

Isoquinoline derivatives have also found applications in material science, particularly in the synthesis of novel polymers and luminescent materials. The development of isoquinoline-nucleated polycyclic aromatics demonstrates the compound's utility in creating materials with unique optical properties, which could be beneficial in electronics and photonics (Li et al., 2020).

Propriétés

IUPAC Name |

(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFNO/c23-22-13-5-4-8-19(22)20(16-6-2-1-3-7-16)25(15-14-22)21(26)17-9-11-18(24)12-10-17/h1-3,6-7,9-12,19-20H,4-5,8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLNKFVUOFWRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)

![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)

![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)

![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)

![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)

![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)